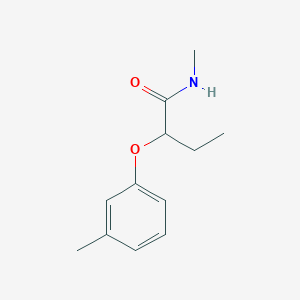![molecular formula C21H31N3O6 B6019812 [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B6019812.png)
[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the interactions between different molecular structures and biological systems.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [1-(4-Methoxyphenyl)piperidin-3-yl]methanone
- [4-Methylpiperazin-1-yl]methanone
- Oxalic acid derivatives
Uniqueness: The uniqueness of [1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2.C2H2O4/c1-20-10-12-22(13-11-20)19(23)17-4-3-9-21(15-17)14-16-5-7-18(24-2)8-6-16;3-1(4)2(5)6/h5-8,17H,3-4,9-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNSMZGABQOIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)
![N'-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE](/img/structure/B6019743.png)
![methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate](/img/structure/B6019755.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)
![5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B6019776.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)


![4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6019799.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
![methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate](/img/structure/B6019818.png)

![3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B6019831.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6019835.png)
